4,4,4-Tris(trifluoromethyl)butanenitrile
Description
Significance of Fluorine in Organic Chemistry and Molecular Design
The strategic incorporation of fluorine into organic molecules is a powerful tool in modern molecular design, profoundly altering the parent molecule's physical, chemical, and biological properties. nih.govnih.gov Chemists leverage the unique characteristics of fluorine to fine-tune electronic parameters, enhance metabolic stability, and control molecular conformation. nih.govnih.gov The effects of fluorine and its containing moieties on biological activities have given it a unique place in discovery chemistry. nih.gov
Fluorine is the most electronegative element, a property that dictates its significant influence on a molecule's electronic landscape. acs.org This high electronegativity (4.0 on the Pauling scale) creates a strong inductive effect, withdrawing electron density from adjacent atoms and influencing the molecule's reactivity. nih.govrsc.org For instance, trifluoromethyl-substituted compounds are often strong acids due to the powerful electron-withdrawing nature of the -CF3 group. wikipedia.org This effect can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can facilitate electron injection and increase resistance to oxidative degradation in materials. rsc.org
Despite its strong electron-withdrawing inductive effect, fluorine can also exhibit an electron-donating resonance effect (+M effect) when attached to a system with pi-electrons, such as an aromatic ring. reddit.com This is due to the overlap of fluorine's lone-pair electrons with the p-orbitals of adjacent atoms, which is particularly effective with carbon because their orbitals are close in size. reddit.com This dual nature of exerting both strong inductive withdrawal and potential resonance donation allows for nuanced control over a molecule's electronic properties. royalsocietypublishing.org
The trifluoromethyl (-CF3) group is significantly larger than a hydrogen atom and is often used as a bioisostere to replace a methyl or even a chloro group. wikipedia.org Its steric bulk can be used to influence or control the conformation of a molecule. nih.govcapes.gov.br For example, research has shown that a trifluoromethyl group can act as a larger substituent than a butyl or phenyl group. capes.gov.br This steric demand can introduce perturbations in molecular structures, affecting properties like protein stability and dynamics when incorporated into biomolecules. researchgate.net
The presence of multiple fluorine atoms also shields the carbon skeleton from chemical attack, contributing to the high chemical stability of polyfluorinated compounds. wikipedia.org The substitution of a methyl group with a trifluoromethyl group introduces not only a strong electron-withdrawing effect but also larger steric demands. researchgate.net
Overview of Butanenitrile Derivatives in Contemporary Chemical Research
Butanenitrile (butyronitrile) and its derivatives are versatile compounds in chemical research and synthesis. chemeo.com The nitrile group can be hydrolyzed to form carboxylic acids or reduced to form amines, making it a valuable synthetic intermediate. noaa.gov Butanenitrile itself is used in the production of nitrile rubber when copolymerized with butadiene. noaa.gov
In recent years, fluorinated butanenitrile derivatives have gained attention. Compounds like 4,4,4-trifluorobutanal, a related aldehyde, serve as building blocks in organic synthesis. nih.gov The synthesis of such compounds often involves multi-step processes starting from precursors like 3-halogen-1,1,1-trifluoropropane. google.com Furthermore, fluorinated nitriles are being explored for use as dielectric gases and as components in advanced electrolyte formulations for high-performance batteries, where their properties can lead to improved performance and stability. acs.orggoogle.com
Unique Structural Features and Academic Interest of 4,4,4-Tris(trifluoromethyl)butanenitrile
This compound, with the chemical formula C7H4F9N, is a highly fluorinated organic molecule. chemicalbook.comchemenu.com Its structure is characterized by a butanenitrile backbone where the carbon atom at position 4 is substituted with three trifluoromethyl groups. This creates a sterically hindered and electron-deficient center due to the cumulative steric bulk and potent inductive effect of the three -CF3 groups.
The academic interest in this compound stems from this unique combination of features. The high degree of fluorination is expected to impart significant chemical and thermal stability. The powerful electron-withdrawing nature of the three trifluoromethyl groups dramatically influences the electronic properties of the entire molecule, including the nitrile functional group. These characteristics make it a candidate for investigation in materials science, particularly in applications requiring high stability and specific electronic properties, such as advanced dielectrics or specialized electrolyte systems.
Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 5634-47-9 chemicalbook.com |
| Molecular Formula | C7H4F9N chemenu.com |
| Molecular Weight | 273.1 g/mol chemenu.com |
| IUPAC Name | 5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanenitrile chemenu.com |
Comparison of Fluorine-Containing Groups
| Group | van der Waals Radius (Å) of Terminal Atom(s) | Electronic Effect | Relative Steric Bulk |
|---|---|---|---|
| Hydrogen (-H) | 1.20 nih.gov | Neutral | Small |
| Fluorine (-F) | 1.47 nih.gov | Strongly Inductive Withdrawing | Small |
| Methyl (-CH3) | 2.00 | Inductive Donating | Medium |
| Trifluoromethyl (-CF3) | 1.47 (F) | Strongly Inductive Withdrawing | Large wikipedia.orgcapes.gov.br |
Table of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 5634-47-9 | C7H4F9N |
| Butanenitrile | 109-74-0 | C4H7N |
| 4,4,4-Trifluorobutanal | 406-87-1 | C4H5F3O |
| Trifluoromethanesulfonic acid | 1493-13-6 | CHF3O3S |
| Trifluoroacetic acid | 76-05-1 | C2HF3O2 |
| 3-(2,2,3,3,3-pentafluoropropoxy) propanenitrile | Not available from sources | C6H6F5NO |
Structure
3D Structure
Properties
IUPAC Name |
5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F9N/c8-5(9,10)4(2-1-3-17,6(11,12)13)7(14,15)16/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUQCQIRAHYPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378287 | |
| Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5634-47-9 | |
| Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 4,4,4 Tris Trifluoromethyl Butanenitrile
Reactivity Profile of the Nitrile Functional Group in Fluorinated Systems
The nitrile (C≡N) group is a versatile functional group capable of undergoing a variety of chemical transformations. libretexts.org Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom. In the context of 4,4,4-Tris(trifluoromethyl)butanenitrile, the presence of three strongly electron-withdrawing CF3 groups is anticipated to significantly modulate this intrinsic reactivity.
Nucleophilic Additions and Substitution Reactions
Nucleophilic attack on the electrophilic carbon of the nitrile is a fundamental reaction class for this functional group. libretexts.org In this compound, the three CF3 groups dramatically increase the electrophilicity of the nitrile carbon, making it highly susceptible to attack by nucleophiles. However, these same groups also introduce substantial steric hindrance, which can impede the approach of the nucleophile. wikipedia.org
The outcome of nucleophilic additions to nitriles is often dependent on the reaction conditions and the nature of the nucleophile. For instance, the reaction with organometallic reagents like Grignard or organolithium compounds is expected to proceed, although potentially requiring more forcing conditions compared to unfluorinated analogs. The initial addition would form an imine anion, which upon hydrolysis, would yield a ketone.
Illustrative Nucleophilic Addition Reactions
| Nucleophile | Reagent | Expected Product (after hydrolysis) | Anticipated Reaction Conditions |
|---|---|---|---|
| Methyl | CH₃MgBr | 1,1,1-Tris(trifluoromethyl)pentan-2-one | Elevated temperature, prolonged reaction time |
| Phenyl | PhLi | 1-Phenyl-2,2,2-tris(trifluoromethyl)ethan-1-one | Anhydrous THF, -78 °C to RT |
Reductions and Controlled Derivatizations
The reduction of the nitrile group typically yields a primary amine. libretexts.org Given the highly electron-deficient nature of the nitrile in this compound, this transformation is expected to be facile with powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting amine, 4,4,4-Tris(trifluoromethyl)butan-1-amine, would be a valuable building block for the synthesis of other complex fluorinated molecules.
Controlled partial reduction to the corresponding aldehyde is generally challenging for nitriles but can sometimes be achieved using specific reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. In the case of this compound, the stability of the intermediate imine-aluminum complex would be crucial for achieving selectivity.
Influence of Sterically Demanding and Electron-Withdrawing Trifluoromethyl Groups on Reaction Pathways
The tris(trifluoromethyl)methyl group, -C(CF₃)₃, is one of the most sterically demanding and electron-withdrawing groups in organic chemistry. mdpi.com Its influence on the reactivity of the adjacent nitrile group is profound.
Electronic and Steric Directing Effects
The primary electronic effect of the three CF₃ groups is strong induction, pulling electron density away from the rest of the molecule. This effect significantly increases the acidity of the α-protons on the methylene (B1212753) group (-CH₂-), making them susceptible to deprotonation by a suitable base. The resulting carbanion would be stabilized by the inductive effect of the C(CF₃)₃ group. This enhanced acidity opens up pathways for aldol-type condensations and other reactions involving carbanion intermediates.
Sterically, the bulky C(CF₃)₃ group shields the nitrile carbon from attack by large or sterically hindered nucleophiles. wikipedia.orgrsc.org This steric hindrance can be exploited to achieve selectivity in reactions where multiple reactive sites are present in a molecule. For reactions that do proceed, the steric bulk will influence the stereochemical outcome, potentially favoring the formation of one diastereomer over another in reactions that create new chiral centers.
Modulation of Electrophilicity and Nucleophilicity
As previously mentioned, the electrophilicity of the nitrile carbon is greatly enhanced. Conversely, the nucleophilicity of the nitrile nitrogen is significantly diminished. The lone pair of electrons on the nitrogen is less available for donation due to the strong electron-withdrawing effect of the C(CF₃)₃ group. This reduced nucleophilicity would make reactions that rely on the nitrogen acting as a nucleophile, such as the formation of certain heterocycles, less favorable.
Comparative Reactivity Profile
| Property | Butanenitrile | This compound | Reason for Difference |
|---|---|---|---|
| Nitrile Carbon Electrophilicity | Moderate | Very High | Strong inductive effect of three CF₃ groups |
| α-Proton Acidity | pKa ~25 | Significantly lower (more acidic) | Inductive stabilization of the conjugate base |
| Nitrile Nitrogen Nucleophilicity | Moderate | Very Low | Electron-withdrawing effect of the C(CF₃)₃ group |
| Steric Hindrance at Nitrile | Low | Very High | Bulky nature of the C(CF₃)₃ group |
Specific Reaction Classes and Mechanistic Investigations
While specific experimental data for this compound is not widely published, we can extrapolate potential reaction classes based on the reactivity of analogous fluorinated compounds.
One area of interest is cycloaddition reactions. The electron-deficient nature of the nitrile could make it a good dienophile in Diels-Alder reactions with electron-rich dienes, or a good dipolarophile in 1,3-dipolar cycloadditions. The high activation energy due to the steric hindrance of the C(CF₃)₃ group might, however, necessitate high temperatures or the use of catalysts.
Mechanistic investigations of reactions involving this compound would likely focus on the interplay between the extreme electronic and steric effects. For instance, in nucleophilic addition reactions, computational studies could elucidate the transition state geometries and activation barriers, providing insight into how the C(CF₃)₃ group influences the reaction trajectory. Kinetic studies would be invaluable in quantifying the rate-retarding effect of the steric bulk versus the rate-accelerating effect of the enhanced electrophilicity.
Cycloaddition Reactions Involving Fluorinated Nitrile Species
The nitrile functional group, particularly when activated by electron-withdrawing substituents like trifluoromethyl groups, is a versatile component in cycloaddition reactions for synthesizing heterocyclic compounds. While direct studies on this compound are not extensively documented, the reactivity of analogous fluorinated nitriles provides significant insight into its potential transformations.
One of the most common transformations is the [3+2] cycloaddition. For instance, theoretical studies on the reaction of C-phenyl-N-methylnitrone with ethyl trifluoroacetoacetate show that the presence of a CF3 group can accelerate the reaction rate. nih.gov The regioselectivity, however, is often controlled by other functional groups present in the molecule. nih.gov Nitrile imines are also effective partners for cycloadditions with nitriles, leading to the regioselective formation of 1,2,4-triazoles. oup.com Research has shown that N-triflyl-nitrile imines, generated from tetrazoles, react preferentially with the cyano group even in the presence of other dipolarophiles like alkenes. oup.com
A notable example involves the base-mediated reaction of o-trifluoromethyl benzylamines, which generates a difluoroquinone methide intermediate. This intermediate undergoes a cascade reaction that includes a rare [3+2] cycloaddition with a nitrile group to form monofluorinated tricyclic 2H-imidazoles as single diastereomers. acs.org This highlights the capability of fluorinated precursors to generate reactive species that readily participate in cycloadditions. acs.org
Additionally, inorganic ring systems can react with organic nitriles. Cyclo-(NSCl)₃, for example, undergoes cycloaddition with nitriles bearing bulky groups like t-butyl to form six-membered RCN(NSCl)₂ rings. tandfonline.com
The table below summarizes representative cycloaddition reactions involving fluorinated nitriles and related species, illustrating the potential pathways for this compound.
| Reaction Type | Reactants | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Nitrone + Trifluoromethylated Enol Acetate | Isoxazolidine | CF3 group accelerates the reaction but does not control regioselectivity. | nih.gov |
| [3+2] Cycloaddition | N-Triflyl-nitrile Imine + Nitrile | 1,2,4-Triazole | Highly regioselective; proceeds in a concerted manner. | oup.com |
| Intramolecular [3+2] Cycloaddition | Difluoroquinone Methide + Nitrile | Monofluorinated Tricyclic 2H-Imidazole | Occurs as part of a cascade reaction, yielding a single diastereomer. | acs.org |
| Formal [4π + 2σ] Cycloaddition | Bicyclobutane + Nitrile Imine | 2,3-Diazobicyclo[3.1.1]heptene | Silver-mediated reaction tolerant of electron-withdrawing groups like CF3. | rsc.org |
| Cycloaddition with Inorganic Rings | (NSCl)₃ + Organic Nitrile (e.g., t-BuCN) | RCN(NSCl)₂ | Forms a six-membered heterocyclic ring. | tandfonline.com |
Carbon-Hydrogen Bond Functionalization Strategies
The functionalization of typically inert Carbon-Hydrogen (C-H) bonds represents a major advance in synthetic chemistry, and the nitrile group is a powerful tool in directing these transformations. nih.gov The electron-withdrawing nature of the nitrile can be harnessed to direct transition metal catalysts to specific C-H bonds, enabling site-selective reactions. d-nb.infobeilstein-journals.org
A key strategy involves using the nitrile as a directing group in metal-catalyzed reactions. Research has demonstrated a nitrile-based template for the meta-selective C-H functionalization of aromatic rings. nih.gov In this system, the nitrile coordinates to the metal center (e.g., palladium), positioning the catalyst to activate a C-H bond at the meta position of an aromatic ring. nih.govacs.org Notably, the presence of a strongly electron-withdrawing trifluoromethyl (CF₃) group on the substrate led to diminished yield but excellent selectivity (97:3 meta:other isomers). nih.gov This suggests that the electronic properties of a molecule like this compound could be highly influential in such reactions.
The general applicability of this approach has been shown across a range of substituted arenes, tolerating various functional groups. nih.gov The directing group itself can be installed on a cleavable silicon tether, enhancing the synthetic utility by allowing for its easy introduction and subsequent removal. nih.gov
Beyond aromatic C(sp²)-H bonds, radical-initiated functionalization of C(sp³)-H bonds adjacent to a nitrile group (α-C-H bonds) is also a viable strategy. acs.org The radical generated at the α-position to a nitrile is stabilized, facilitating its addition to unsaturated systems like alkenes and alkynes. acs.org
The table below outlines strategies for C-H functionalization where a nitrile group plays a key role.
| Strategy | Bond Type | Catalyst/Reagent | Role of Nitrile | Outcome | Reference |
|---|---|---|---|---|---|
| Directed C-H Activation | Aromatic C(sp²)-H | Palladium (Pd) | Directing Group | Meta-selective arylation of arenes. | nih.gov |
| Directed C-H Activation | Aromatic C(sp²)-H | Palladium (Pd) / Silver (Ag) | Directing Group | High meta-selectivity via a Pd-Ag heterodimeric mechanism. | acs.org |
| Radical Cyanoalkylation | Aliphatic C(sp³)-H | Copper (Cu) / Peroxide | Radical Stabilization | Anti-Markovnikov hydrocyanoalkylation of alkenes. | acs.org |
| Reductive Decyanation | C-CN | Nickel (Ni) / Lewis Acid | Removable Functional Group | Allows use of nitrile for activation/synthesis, followed by removal. | d-nb.infobeilstein-journals.org |
Rearrangement Reactions
Rearrangement reactions offer pathways to complex molecular architectures by altering the carbon skeleton or the position of functional groups. For nitriles, several classic rearrangements are possible, often involving the transformation of the cyano group itself or adjacent functionalities.
One of the most relevant reactions is the Ritter reaction , where a nitrile reacts with a source of a stable carbocation (like a tertiary alcohol in strong acid) to form an N-substituted amide. pearson.com The reaction proceeds by nucleophilic attack of the nitrile's nitrogen atom on the carbocation, followed by hydrolysis. pearson.com Given that the tris(trifluoromethyl)methyl group is bulky, its influence on the stereochemistry and reaction rate would be a key area of investigation.
The Beckmann rearrangement provides a route from ketones to amides via an oxime intermediate. libretexts.org While this does not directly involve the nitrile, a molecule like this compound could be converted to a ketone via Grignard addition followed by hydrolysis, which could then undergo this rearrangement. The migration of the bulky tris(trifluoromethyl)propyl group would be a critical step. libretexts.org
In some cases, rearrangements can occur as subsequent steps after an initial reaction. For example, a Wagner-Meerwein rearrangement was observed following the didefluorination and cyclization of a related fluorinated starting material, indicating the potential for skeletal rearrangements in highly fluorinated systems under acidic conditions. acs.org Furthermore, rearrangements involving radical intermediates have been noted during the reductive decyanation of certain nitriles, where a radical can translocate to a more stable position before quenching. beilstein-journals.org
Role as a Chemical Intermediate in Complex Molecule Synthesis
The synthetic value of a chemical compound is often defined by its ability to serve as a building block for more complex structures. This compound, with its reactive nitrile group and unique tris(trifluoromethyl)methyl moiety, is a potentially valuable intermediate. The nitrile group can be transformed into a variety of other essential functional groups. libretexts.orglibretexts.orgchemistrysteps.com
Key transformations of the nitrile group include:
Reduction to a Primary Amine: The nitrile can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary amine, 4,4,4-Tris(trifluoromethyl)butylamine. libretexts.orgchemistrysteps.comyoutube.com This amine would be a valuable precursor for synthesizing bioactive molecules, ligands, or fluorinated materials. researchgate.net
Hydrolysis to a Carboxylic Acid: Under acidic or basic aqueous conditions, the nitrile can be hydrolyzed to form 4,4,4-Tris(trifluoromethyl)butanoic acid. libretexts.orgchemistrysteps.com This acid could then be converted into esters, amides, or other carboxylic acid derivatives.
Conversion to a Ketone: Reaction with Grignard or organolithium reagents followed by aqueous workup converts the nitrile into a ketone. chemistrysteps.comchadsprep.com This provides a direct method for forming a new carbon-carbon bond and introducing the bulky tris(trifluoromethyl)propyl scaffold adjacent to a carbonyl group.
Conversion to an Aldehyde: Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures allows for the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed to the corresponding aldehyde. libretexts.org
These transformations position this compound as a gateway to a range of compounds containing the sterically demanding and electronically unique perfluoro-t-butyl analogue group. Such groups are of high interest in medicinal chemistry and materials science due to their metabolic stability and unique physicochemical properties. nih.govresearchgate.net
The table below summarizes the potential of this compound as a chemical intermediate.
| Transformation | Reagent(s) | Product Functional Group | Synthetic Value | Reference |
|---|---|---|---|---|
| Reduction | LiAlH₄ | Primary Amine (-CH₂NH₂) | Precursor for amides, imines, and N-heterocycles. | libretexts.orgchemistrysteps.com |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) | Building block for esters, amides, and acid chlorides. | libretexts.orgchemistrysteps.com |
| Organometallic Addition | 1. R-MgBr or R-Li 2. H₃O⁺ | Ketone (-C(O)R) | Forms a new C-C bond and introduces a carbonyl group. | chemistrysteps.comchadsprep.com |
| Partial Reduction | 1. DIBAL-H 2. H₂O | Aldehyde (-CHO) | Access to a versatile functional group for further synthesis. | libretexts.org |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization for Detailed Structural Insights
Spectroscopic methods are fundamental in determining the structure of novel compounds. For 4,4,4-Tris(trifluoromethyl)butanenitrile, a combination of nuclear magnetic resonance, vibrational, and electronic spectroscopies, alongside mass spectrometry, offers a complete picture of its molecular framework.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Coupling and Chemical Shift Analysis
High-resolution NMR spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides definitive evidence for the structure of this compound.
Given the structure, the ¹H NMR spectrum is expected to show signals corresponding to the methylene (B1212753) protons (-CH₂-). The chemical shift of these protons would be influenced by the adjacent electron-withdrawing nitrile group and the quaternary carbon bearing three trifluoromethyl groups.
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The carbon of the nitrile group (-C≡N) typically appears in a distinct region of the spectrum. The quaternary carbon bonded to the three CF₃ groups is expected to show a characteristic quartet splitting pattern due to coupling with the nine equivalent fluorine atoms. researchgate.net The carbon atoms of the trifluoromethyl groups will also exhibit a quartet due to one-bond coupling with the three fluorine atoms. researchgate.net The methylene carbon will also be observable.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the nine equivalent fluorine atoms of the three CF₃ groups, likely appearing as a singlet in a proton-decoupled spectrum. wikipedia.org The chemical shift of this signal is characteristic of trifluoromethyl groups attached to a quaternary carbon. wikipedia.org
Table 1: Predicted NMR Data for this compound (Note: As no experimental data is publicly available, these are predicted values based on general principles and data for similar functional groups.)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | 2.5 - 3.5 | Triplet | J(H,H) ≈ 7-8 |
| ¹³C (CN) | 115 - 125 | Singlet | - |
| ¹³C (C(CF₃)₃) | 120 - 130 | Quartet | ¹J(C,F) ≈ 270-290 |
| ¹³C (CH₂) | 20 - 30 | Singlet | - |
| ¹³C (CF₃) | 120 - 130 | Quartet | ¹J(C,F) ≈ 270-290 |
| ¹⁹F | -60 to -80 | Singlet | - |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. researchgate.netrsc.org
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C≡N stretching vibration, typically found in the range of 2240-2260 cm⁻¹. wikipedia.org The presence of multiple trifluoromethyl groups will give rise to very strong C-F stretching bands in the region of 1100-1300 cm⁻¹. Other expected vibrations include C-H stretching and bending modes from the methylene group.
Raman spectroscopy, which is sensitive to changes in polarizability, will also show a characteristic band for the C≡N stretch. The symmetric vibrations of the C(CF₃)₃ group are expected to be strong in the Raman spectrum.
Table 2: Predicted Vibrational Frequencies for this compound (Note: As no experimental data is publicly available, these are predicted values based on general principles and data for similar functional groups.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H stretch (CH₂) | 2850 - 3000 | Medium | Medium |
| C≡N stretch | 2240 - 2260 | Strong | Strong |
| CH₂ bend | 1400 - 1450 | Medium | Weak |
| C-F stretch (CF₃) | 1100 - 1300 | Very Strong | Medium |
| C-C stretch | 900 - 1100 | Medium | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. acs.org For this compound (C₇H₄F₉N), HRMS would provide a highly accurate mass measurement, confirming its elemental formula. Fragmentation patterns observed in the mass spectrum would also offer structural information, with characteristic losses of CF₃ groups or other small fragments.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: The exact mass is calculated based on the molecular formula C₇H₄F₉N.)
| Ion | Calculated Exact Mass (m/z) |
| [M]⁺ | 273.0254 |
| [M+H]⁺ | 274.0332 |
| [M+Na]⁺ | 296.0153 |
X-ray Crystallography for Solid-State Molecular Structure Determination
While spectroscopic methods provide valuable data on connectivity and electronic structure, single-crystal X-ray crystallography offers the most definitive and precise three-dimensional structural information for a molecule in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and dihedral angles.
Precise Determination of Bond Lengths, Angles, and Dihedral Angles
A successful X-ray crystallographic analysis of this compound would provide precise measurements of all bond lengths and angles. Key parameters of interest would include the C-C and C-F bond lengths within the trifluoromethyl groups, the C-C bond lengths of the butane (B89635) backbone, and the geometry of the C(CF₃)₃ moiety. The C-C≡N bond angle is expected to be close to the ideal 180° for a linear nitrile group. wikipedia.org The arrangement of the three trifluoromethyl groups around the quaternary carbon would also be of significant interest, likely adopting a staggered conformation to minimize steric hindrance.
Table 4: Predicted Bond Parameters for this compound from X-ray Crystallography (Note: As no experimental data is publicly available, these are predicted values based on general principles and data for similar functional groups.)
| Bond | Predicted Length (Å) |
| C-F | 1.33 - 1.35 |
| C-C (in CF₃) | 1.52 - 1.56 |
| C-C (backbone) | 1.50 - 1.54 |
| C≡N | 1.14 - 1.16 |
| Angle | **Predicted Angle (°) ** |
| F-C-F | 107 - 109 |
| C-C-F | 110 - 112 |
| C-C-C | 109 - 111 |
| C-C≡N | ~180 |
Analysis of Crystal Packing and Intermolecular Interactions
No publicly available crystallographic data for this compound exists. Consequently, an analysis of its crystal packing, including unit cell parameters, space group, and the nature of intermolecular interactions in the solid state, cannot be performed. Such interactions would likely involve dipole-dipole forces from the nitrile group and weak hydrogen bonds, but specific details are unknown.
Conformational Landscape and Dynamics
A detailed exploration of the conformational landscape of this compound, which would involve identifying stable conformers and the energetic barriers between them, is not possible without computational or experimental studies.
Information regarding the energy barriers for rotation around the C-C bonds in this compound is not available. The presence of the bulky trifluoromethyl groups would be expected to create significant steric hindrance, leading to substantial rotational barriers.
Without spectroscopic or computational data, the preferred conformations of this compound in the gas, liquid, or solid phase cannot be identified.
Chiroptical Properties and Stereochemical Studies (where applicable)
This compound is a chiral molecule due to the presence of a stereocenter at the C3 position. However, no studies on its chiroptical properties, such as circular dichroism or optical rotatory dispersion, have been reported. Furthermore, there is no available research on the stereoselective synthesis or resolution of its enantiomers.
Computational and Theoretical Investigations of 4,4,4 Tris Trifluoromethyl Butanenitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.
For a molecule like 4,4,4-Tris(trifluoromethyl)butanenitrile, a DFT study would commence with geometry optimization . This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. The presence of bulky and highly electronegative trifluoromethyl groups would significantly influence the bond lengths, bond angles, and dihedral angles of the butanenitrile backbone.
Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. In related fluorinated compounds, the presence of fluorine atoms is known to lower the HOMO and LUMO energy levels.
Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule. The highly electronegative fluorine atoms in the three trifluoromethyl groups would create regions of significant negative electrostatic potential, while the carbon atoms bonded to them would be electron-deficient. This charge distribution is key to understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.
Illustrative Data for DFT Calculations on a Related Compound:
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -8.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.3 eV | Suggests high kinetic stability |
| Dipole Moment | 3.5 D | Indicates a polar molecule |
| Note: These values are for illustrative purposes based on typical calculations for fluorinated organic molecules and do not represent actual calculated data for this compound. |
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation
Analysis of Non-Covalent Interactions and Intermolecular Forces
The molecular structure of this compound, characterized by the presence of three trifluoromethyl (CF3) groups and a nitrile (C≡N) group, gives rise to a complex array of non-covalent interactions and intermolecular forces. These interactions are crucial in determining the compound's physical properties, crystal packing, and interactions with other molecules. Computational methods, such as Density Functional Theory (DFT), Atoms in Molecules (AIM), and Hirshfeld surface analysis, are instrumental in elucidating the nature and strength of these forces. nih.govnih.govmdpi.com
The nitrile group also actively participates in non-covalent interactions. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. The linear geometry of the cyano group allows it to fit into various binding pockets and engage in lipophilic interactions through its π-system.
For a molecule like this compound, a combination of these interactions would be expected. The interplay between the electron-withdrawing trifluoromethyl groups and the polar nitrile group would create a unique electronic environment, influencing the nature and strength of its intermolecular forces.
Solvation Effects and Thermodynamic Properties in Diverse Reaction Environments
The solvation of this compound is a critical aspect that influences its reactivity and behavior in solution. The presence of multiple highly electronegative fluorine atoms and a polar nitrile group suggests that this compound will exhibit varied solubility and thermodynamic properties in different solvents. The study of these effects often involves experimental solubility measurements and computational modeling to determine thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solvation. journalcsij.com
The choice of solvent can significantly impact the thermodynamic stability of the solute. The thermodynamic properties of dissolution can be determined using techniques like inverse gas chromatography, which allows for the estimation of Flory-Huggins interaction parameters, activity coefficients, and solubility parameters. nih.govresearchgate.net These parameters provide insight into the miscibility of the compound with various solvents. For example, studies on polymers with trifluoromethyl groups have indicated poor miscibility with nonpolar solvents like alkanes and better miscibility with polar solvents. nih.govresearchgate.net
A study on the solubility of the related compound, 4,4,4-trifluorobutyronitrile (TFBN), in various organic solvents provides some insight into the expected behavior of this compound. rsc.org The solubility of a fluoride (B91410) salt was tested in TFBN and other nitriles, indicating that the electronic structure of the solvent plays a crucial role in its ability to dissolve solutes. rsc.org The study found that TFBN had limited solubility for the tested salt. rsc.org
The following table summarizes the solubility and stability observations for a fluoride salt in 4,4,4-trifluorobutyronitrile and other nitriles from a relevant study. rsc.org
| Solvent | Abbreviation | Observed Salt Solubility (mol/L) | F⁻:HF₂⁻ Ratio | Solvent pKa |
|---|---|---|---|---|
| 4,4,4-Trifluorobutyronitrile | TFBN | 0.10 | 1 : 0.58 | 27 |
| Propionitrile | PN | 0.07 | 1 : 0.00 | 33 |
| (N,N-dimethylamino)acetonitrile | DMAAN | 0.14 | — | 35 |
| Methoxyacetonitrile | MeOAN | 0.80 | 1 : 0.01 | 32 |
| 3-Methoxypropionitrile | MeOPN | 0.78 | 1 : 0.16 | 29 |
Computational approaches, such as those using continuum solvation models, can be employed to calculate the solvation free energies in various solvents. These calculations can help predict the solubility and partitioning behavior of the compound, which is essential for designing reaction conditions and separation processes. The thermodynamic parameters obtained from such studies indicate whether a dissolution process is enthalpically or entropically driven. nih.gov
Applications in Advanced Materials Science and Chemical Innovation
Role in Electrolyte Systems for Electrochemical Energy Storage Devices
Nitrile-based compounds are considered promising candidates for high-voltage electrolytes in energy storage devices like lithium-ion batteries. cip.com.cn Their high dielectric constant and excellent oxidative stability make them suitable for use in high-voltage systems. cip.com.cn The incorporation of fluorine into electrolyte solvents and additives is a known strategy to enhance battery performance, as the strong electron-withdrawing nature of fluorine can improve oxidative stability. fluoridealert.org
Enhancing Electrochemical Stability and High-Voltage Performance
The presence of multiple trifluoromethyl groups in 4,4,4-Tris(trifluoromethyl)butanenitrile is expected to contribute to high electrochemical stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making fluorinated compounds more resistant to oxidation at high voltages. fluoridealert.org This increased stability can help prevent the decomposition of the electrolyte at the cathode surface, a common issue in high-voltage lithium-ion batteries that leads to capacity fading. fluoridealert.org For instance, other fluorinated nitrile compounds have been shown to form a stable protective layer on the cathode, enhancing the cycling stability of high-voltage batteries. acs.org
Precursors for Polymer Chemistry and the Synthesis of Highly Fluorinated Polymers
Highly fluorinated polymers are valued for their chemical inertness, thermal stability, and low surface energy. google.com The synthesis of such polymers often involves the polymerization of fluorinated monomers. While there is no specific literature on the use of this compound as a direct precursor for polymerization, its structure suggests potential pathways. The nitrile group can potentially be converted to other functional groups that are amenable to polymerization. For example, nitriles can be hydrogenated to form primary amines, which can then be used in the synthesis of polyamides or polyimides. wikipedia.org
Specialty Additives and Functional Materials Development
Fluorinated compounds often find use as specialty additives to impart specific properties to materials. acs.org In the context of electrolytes, nitrile compounds can act as additives to improve the performance of lithium-ion batteries. acs.orgrsc.org For example, succinonitrile (B93025) has been shown to be preferentially oxidized on the LiCoO2 cathode, forming a protective interphase that suppresses electrolyte decomposition. acs.org Given its high degree of fluorination, this compound could potentially act as a specialty additive to enhance the thermal and chemical resistance of materials or to modify their surface properties, creating hydrophobic or oleophobic surfaces.
Potential in Catalytic Applications and Advanced Ligand Design
The design of ligands is crucial in the development of efficient catalysts. The presence of both a nitrile group and trifluoromethyl groups in this compound suggests its potential as a ligand in coordination chemistry and catalysis. The nitrile group can coordinate to metal centers, while the electron-withdrawing trifluoromethyl groups can influence the electronic properties of the resulting metal complex. This modulation of electronic properties can be used to tune the reactivity and selectivity of a catalyst. For instance, copper-catalyzed reactions involving trifluoromethylated compounds have been developed for the synthesis of complex organic molecules. acs.orgnih.gov
Future Research Directions and Perspectives
Development of Novel, Sustainable, and Scalable Synthetic Routes
The future synthesis of 4,4,4-Tris(trifluoromethyl)butanenitrile will likely focus on developing environmentally benign and economically viable methods. Current approaches to trifluoromethylation often rely on harsh reagents and conditions. nih.gov Future synthetic strategies will need to address these limitations.
A promising avenue lies in the exploration of late-stage trifluoromethylation techniques. These methods would allow for the introduction of the tris(trifluoromethyl)methyl group at a later stage in a synthetic sequence, offering greater flexibility and efficiency. pnas.org Furthermore, the development of catalytic methods, particularly those employing earth-abundant metals, would represent a significant advance over stoichiometric approaches. acs.org
The principles of green chemistry will be central to future synthetic design. This includes the use of safer solvents, minimizing waste, and developing atom-economical reactions. organic-chemistry.org For instance, flow chemistry presents an opportunity for the safe and controlled synthesis of potentially hazardous intermediates, offering a scalable and efficient manufacturing process. tib.eu A recent study on the synthesis of trans-4-trifluoromethyl-l-proline highlighted a successful kilogram-scale synthesis using a five-step sequence from readily available materials, a model that could be adapted for this compound. acs.orgfigshare.com
Table 1: Potential Sustainable Synthetic Approaches
| Approach | Description | Potential Advantages |
| Late-Stage Trifluoromethylation | Introduction of the C(CF3)3 group near the end of a synthetic route. | Increased synthetic efficiency and access to diverse analogs. |
| Earth-Abundant Metal Catalysis | Utilization of catalysts based on metals like iron or copper. | Reduced cost and environmental impact compared to precious metals. acs.org |
| Flow Chemistry | Continuous reaction processing in a microreactor system. | Enhanced safety, scalability, and control over reaction parameters. tib.eu |
| Bio-catalysis | Use of enzymes to catalyze specific synthetic steps. | High selectivity, mild reaction conditions, and reduced environmental footprint. |
Exploration of Underutilized Reactivity Modes and Chemical Transformations
The dense arrangement of three highly electronegative CF3 groups in this compound suggests unique and potentially underutilized reactivity. The strong electron-withdrawing nature of these groups significantly influences the acidity of adjacent C-H bonds and the reactivity of the nitrile group.
Future research should systematically explore the synthetic utility of the nitrile functionality within this unique electronic environment. Transformations such as reductions, additions of organometallic reagents, and cycloadditions could lead to a diverse array of novel trifluoromethylated building blocks. For example, the copper-catalyzed reaction of alkenes with a trifluoromethyl source in the presence of nitriles has been shown to produce trifluoromethylated azaheterocycles, a strategy that could be adapted for intramolecular reactions of this compound derivatives. acs.org
Furthermore, the potential for the tris(trifluoromethyl)methyl group to act as a leaving group or to participate in radical reactions should be investigated. Understanding these fundamental reactivity patterns will be crucial for the rational design of new chemical transformations and the synthesis of complex molecules.
Advanced In Situ Spectroscopic and Mechanistic Probes for Reaction Monitoring
A deep understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and discovering new reactivity. The application of advanced in situ spectroscopic techniques will be instrumental in elucidating the intricate mechanistic details of reactions involving this compound.
Techniques such as ReactIR (in-situ infrared spectroscopy) and process analytical technology (PAT) can provide real-time kinetic and mechanistic data, allowing for the identification of transient intermediates and the optimization of reaction conditions. tib.eu Given the presence of fluorine, 19F NMR spectroscopy will be a particularly powerful tool. Recent advancements in 19F NMR methodology allow for the detailed analysis of complex mixtures of fluorinated compounds, providing structural and quantitative information without the need for separation. rsc.org This will be invaluable for monitoring reaction progress, identifying byproducts, and understanding the fate of fluorine-containing species. nih.govnih.gov
Expansion of Applications in Emerging Material Technologies Beyond Current Scope
The unique physicochemical properties imparted by the tris(trifluoromethyl)methyl group—such as high lipophilicity, metabolic stability, and strong electron-withdrawing character—make this compound a compelling candidate for applications in materials science. mdpi.comnih.gov While its current applications are not defined, its structure suggests significant potential.
In the realm of polymer chemistry, incorporating this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. Fluorinated polymers are known for their unique surface properties, and the high fluorine content of this compound could be leveraged to create novel hydrophobic or oleophobic coatings. chemicalbook.com
Furthermore, the strong dipole moment and electronic properties of this molecule suggest potential applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or photovoltaic devices could lead to enhanced performance and stability. The exploration of its liquid crystalline properties could also open doors to new display technologies.
Synergistic Integration of Experimental and Computational Approaches for Predictive Design
The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. acs.org For a molecule like this compound, where empirical data is scarce, computational modeling can provide invaluable predictive insights.
Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic signatures. documentsdelivered.com This information can guide synthetic efforts and aid in the interpretation of experimental data. For instance, computational studies can help to understand the reactivity and selectivity of the molecule in various chemical reactions, as demonstrated in studies of other trifluoromethylated compounds. documentsdelivered.com
Furthermore, computational screening can be used to predict the properties of materials derived from this compound, allowing for the rational design of molecules with tailored functionalities. This integrated approach, combining theoretical predictions with targeted experimental validation, will be crucial for efficiently unlocking the full potential of this unique chemical entity. Recent computational studies on nirmatrelvir, which contains a trifluoromethyl group, have successfully elucidated solid-state transformations and interaction energies, showcasing the power of this integrated approach. rsc.org
Q & A
Q. What are the optimal synthetic routes for 4,4,4-Tris(trifluoromethyl)butanenitrile, and how can purity be validated?
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : To resolve trifluoromethyl group splitting patterns (δ = -60 to -70 ppm) and confirm substitution patterns .
- IR Spectroscopy : Identify nitrile stretches (~2240 cm) and CF vibrations (1150–1250 cm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 191.03 (CHFN) with isotopic patterns matching fluorine abundance .
Advanced Research Questions
Q. How do the electronic effects of trifluoromethyl groups influence the compound’s reactivity in catalytic processes?
Q. How can researchers resolve contradictions in reported reaction yields for fluorinated nitrile derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity, trace moisture, or catalyst loading. Systematically vary parameters using a Design of Experiments (DoE) approach:
Optimize solvent (e.g., anhydrous DMF vs. THF).
Control water content via molecular sieves or Karl Fischer titration.
Screen catalysts (e.g., Pd(OAc) vs. CuCN).
Validate reproducibility via triplicate runs and statistical analysis (e.g., ANOVA) .
Q. What computational strategies predict the compound’s stability under acidic/basic conditions?
- Methodological Answer : Perform accelerated stability studies:
Q. How to design experiments for studying the compound’s role in fluorinated polymer synthesis?
- Methodological Answer : Incorporate the nitrile as a monomer in copolymerization with fluorinated alkenes (e.g., tetrafluoroethylene). Use NMR to track incorporation efficiency and DSC/TGA to analyze thermal stability (e.g., decomposition >250°C). Compare mechanical properties (tensile strength, glass transition temperature) with non-fluorinated polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
